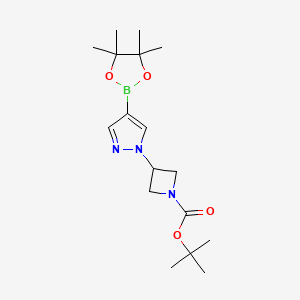amine hydrochloride CAS No. 1332530-84-3](/img/structure/B1396763.png)
[1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C12H19ClFNO2 and it has a molecular weight of 263.73 g/mol.Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound shows promise in antibacterial applications. A study highlighted the synthesis of related secondary propanaryl-amines, whose oxalates and hydrochlorides possess high antibacterial activity, showcasing the potential of similar compounds in combating bacterial infections (Arutyunyan et al., 2017).
Synthesis and Applications in Organic Chemistry
Various research studies have emphasized the significance of the compound and its derivatives in the synthesis of complex molecules:
A notable study involves the asymmetric synthesis of (S)-( )-clopidogrel hydrogen sulfate using a related compound as a chiral auxiliary. This illustrates the compound's role in creating enantiomerically pure intermediates, crucial for pharmaceuticals like clopidogrel (Sashikanth et al., 2013).
Another research demonstrated the use of related amines in a catalyst-free domino reaction to synthesize complex organic molecules. This process is significant for its yield and the variety of structures it can produce, highlighting the versatility of similar compounds in organic synthesis (Zhao et al., 2020).
The reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines, involving a compound similar to the one , was studied to produce β-fluoropyrrole derivatives. This process and the resultant compounds have applications in producing various pharmaceutical and agrochemical products (Kim et al., 2007).
In another study, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives were synthesized, exhibiting improved solubilities and potential anti-inflammatory effects. This showcases the medical potential of such compounds in developing new therapeutic agents (Sun et al., 2019).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2.ClH/c1-9(14-6-7-15-2)10-4-5-12(16-3)11(13)8-10;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOZRGATVCZWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)





amine](/img/structure/B1396702.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)